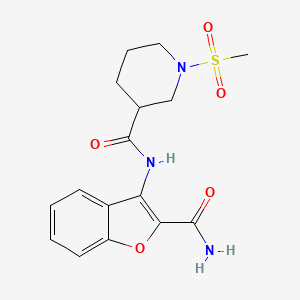

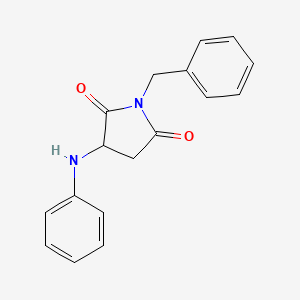

![molecular formula C18H23N3O2S2 B2799047 N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-1,3-benzothiazole-2-carboxamide CAS No. 2415468-93-6](/img/structure/B2799047.png)

N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-1,3-benzothiazole-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-1,3-benzothiazole-2-carboxamide, commonly known as TBOA, is a potent inhibitor of excitatory amino acid transporters (EAATs). EAATs are responsible for the reuptake of glutamate, the primary excitatory neurotransmitter in the central nervous system. TBOA has been extensively studied for its potential therapeutic applications in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.

Mecanismo De Acción

TBOA inhibits N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-1,3-benzothiazole-2-carboxamide by binding to the transporter and blocking the reuptake of glutamate. This leads to an increase in extracellular glutamate levels, which can lead to excitotoxicity. TBOA has been shown to be a non-competitive inhibitor of this compound, meaning that it does not compete with glutamate for binding to the transporter.

Biochemical and Physiological Effects:

TBOA has been shown to have both neurotoxic and neuroprotective effects depending on the model used. In animal models of stroke, TBOA has been shown to reduce infarct size and improve neurological outcomes. TBOA has also been shown to have potential therapeutic applications in epilepsy, as it can reduce seizure activity in animal models. However, TBOA has also been shown to have neurotoxic effects in certain models, leading to neuronal death and degeneration.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

TBOA has several advantages for use in lab experiments. It is a potent and specific inhibitor of N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-1,3-benzothiazole-2-carboxamide, making it a valuable tool for studying the role of glutamate reuptake in neurological disorders. TBOA is also relatively easy to synthesize, making it readily available for use in experiments. However, TBOA has several limitations as well. It can be toxic to cells at high concentrations, leading to non-specific effects. TBOA also has a short half-life, making it difficult to use in long-term experiments.

Direcciones Futuras

There are several future directions for research involving TBOA. One potential area of research is the development of more potent and specific inhibitors of N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-1,3-benzothiazole-2-carboxamide. Another area of research is the development of TBOA derivatives with improved pharmacokinetic properties. TBOA has also been shown to have potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease, and further research in this area is warranted. Additionally, TBOA can be used as a tool to study the role of glutamate reuptake in neurological disorders, and further research in this area can lead to a better understanding of the underlying mechanisms of these disorders.

Métodos De Síntesis

TBOA can be synthesized through a multi-step process starting with the reaction of 2-chlorobenzothiazole with sodium hydride to form 2-benzothiazolyl sodium salt. This intermediate is then reacted with 4-thiomorpholinecarboxaldehyde to form the thiomorpholine derivative. The final step involves the reaction of the thiomorpholine derivative with 4-isocyanato-TEMPO (4-isocyanato-2,2,6,6-tetramethylpiperidine 1-oxyl) to form TBOA.

Aplicaciones Científicas De Investigación

TBOA has been extensively studied for its potential therapeutic applications in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. TBOA has been shown to block the reuptake of glutamate, leading to an increase in extracellular glutamate levels. This increase in glutamate can lead to excitotoxicity, which is the damage caused to neurons due to excessive stimulation. However, TBOA has also been shown to have neuroprotective effects in certain models of neurological disorders.

Propiedades

IUPAC Name |

N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,3-benzothiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O2S2/c22-16(17-20-14-3-1-2-4-15(14)25-17)19-13-18(5-9-23-10-6-18)21-7-11-24-12-8-21/h1-4H,5-13H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXLFJXSJUCDHMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CNC(=O)C2=NC3=CC=CC=C3S2)N4CCSCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

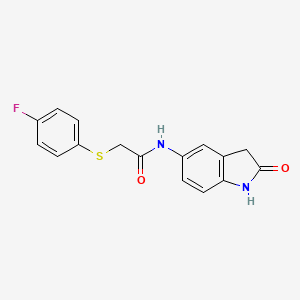

![2-phenyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B2798967.png)

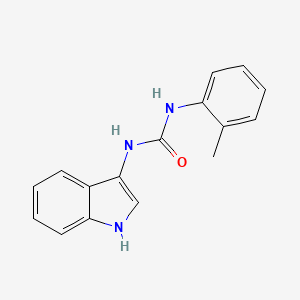

![[4-[6-(4-Ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]-(4-methylphenyl)methanone](/img/structure/B2798968.png)

![(2,5-Dimethylfuran-3-yl)(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2798970.png)

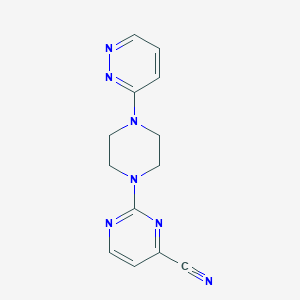

![3-(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)propanenitrile](/img/structure/B2798972.png)

![cis-Bromo-ester [cis-2-(2,4-Dichlorophenyl)-2-bromomethyl-4-(benzoyloxy)-methyl-1,3-dioxalane]](/img/structure/B2798975.png)

![4-[[4-[6-(4-Ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1-methylpyridin-2-one](/img/structure/B2798977.png)

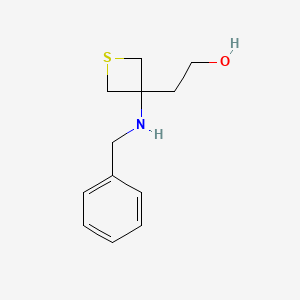

![N-[(3-hydroxyoxolan-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2798979.png)

![6-[2-(4-Chlorophenyl)-2-oxoethyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2798987.png)